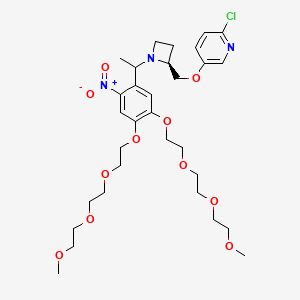![molecular formula C6H7N5O2 B14752523 1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1632-32-2](/img/structure/B14752523.png)
1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-8-azaxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is structurally similar to caffeine and theophylline, which are well-known stimulants. The modification at the 8-position of the xanthine ring introduces an azaxanthine moiety, which can significantly alter its chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-azaxanthine typically involves the methylation of 8-azaxanthine. One common method includes the reaction of 8-azaxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,7-dimethyl-8-azaxanthine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-dimethyl-8-azaxanthine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azaxanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1,7-dimethyl-8-azaxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study the electronic and structural properties of azaxanthines.
Biology: It serves as a probe to investigate enzyme interactions and metabolic pathways involving xanthine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1,7-dimethyl-8-azaxanthine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition can lead to a decrease in the production of uric acid, which is beneficial in conditions like gout .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but with an additional methyl group at the 3-position.
Theophylline (1,3-dimethylxanthine): Another stimulant used in the treatment of respiratory diseases like asthma.
8-azaxanthine: The parent compound of 1,7-dimethyl-8-azaxanthine, lacking the methyl groups at the 1 and 7 positions.
Uniqueness
1,7-dimethyl-8-azaxanthine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows it to interact differently with biological targets compared to its analogs, potentially leading to unique therapeutic applications .
Eigenschaften
CAS-Nummer |
1632-32-2 |
|---|---|
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
1,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)8-9-11(3)2/h1-2H3,(H,7,13) |
InChI-Schlüssel |
KEMJFTKAVQOUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



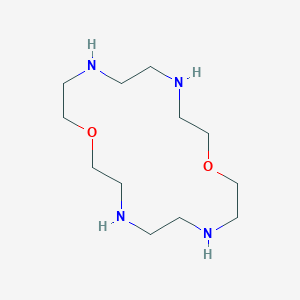
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
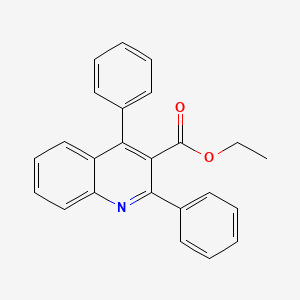

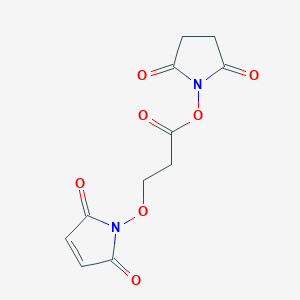

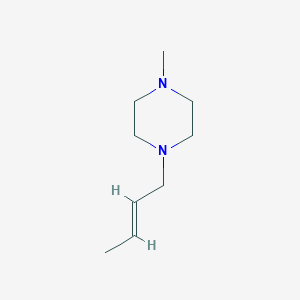
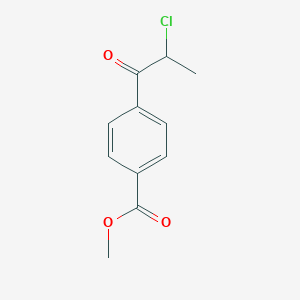

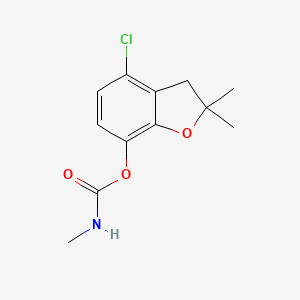
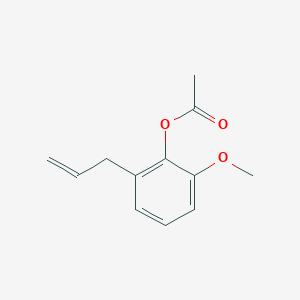
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
